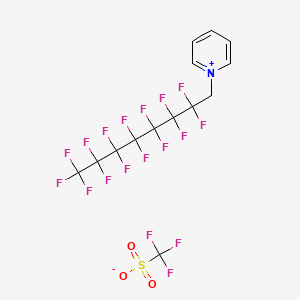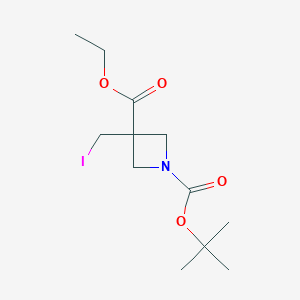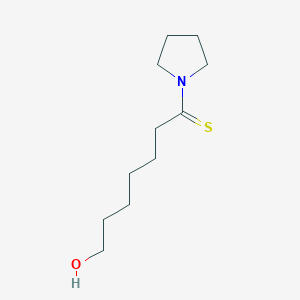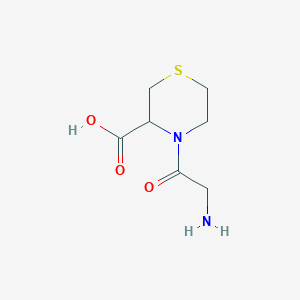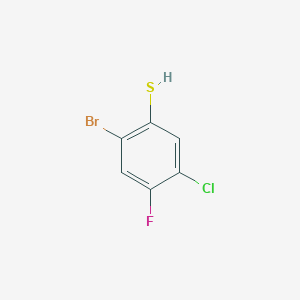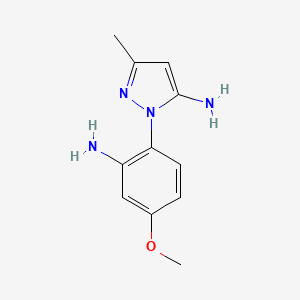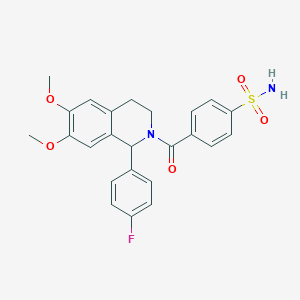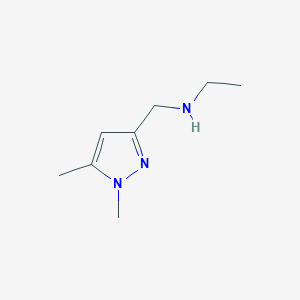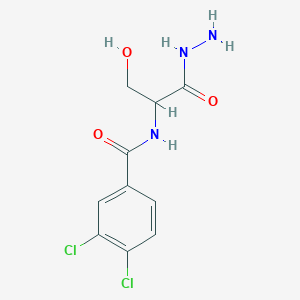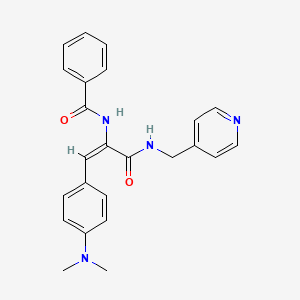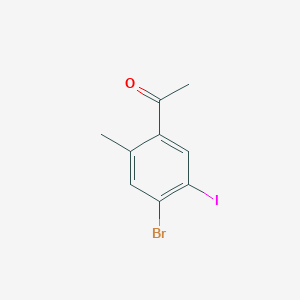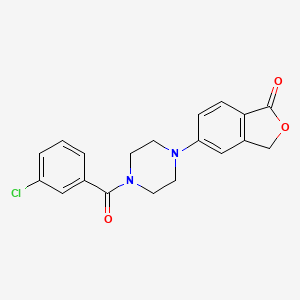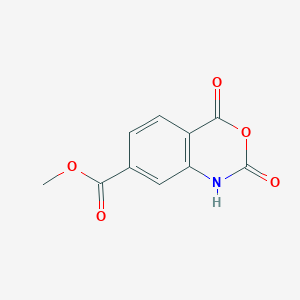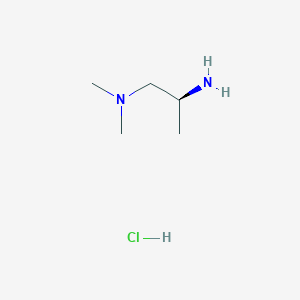
(1S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine may involve:
Catalytic Hydrogenation: Utilizing a chiral catalyst to ensure the production of the (S)-enantiomer.
Purification: The product is purified through crystallization or chromatography to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(S)-(4-chloro-3-fluorophenyl)(oxetan-3-yl)methanamine: Shares a similar phenyl ring substitution pattern but differs in the presence of an oxetane ring.
(4-chloro-3-fluorophenyl)(phenyl)methanamine: Similar aromatic substitution but lacks the trifluoromethyl group.
Uniqueness
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
特性
分子式 |
C8H6ClF4N |
|---|---|
分子量 |
227.58 g/mol |
IUPAC名 |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChIキー |
RLCKYRNKLNGOCY-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)N)F)Cl |
正規SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


